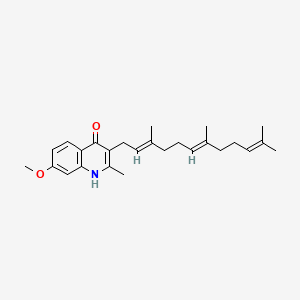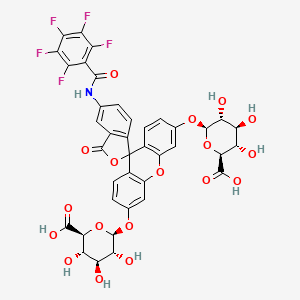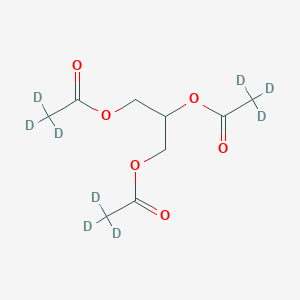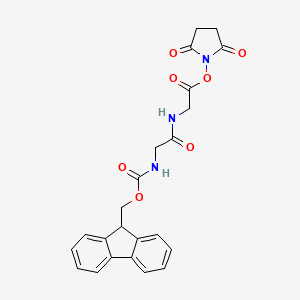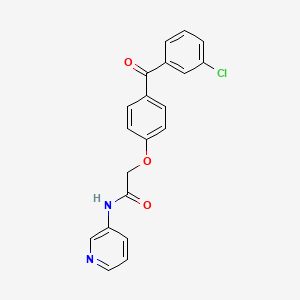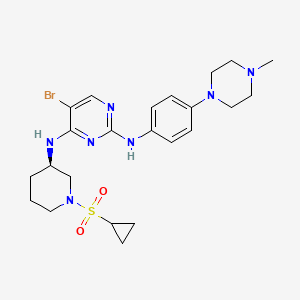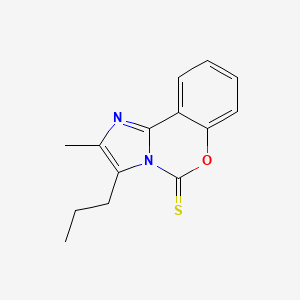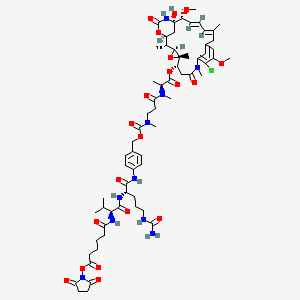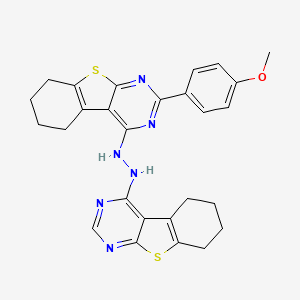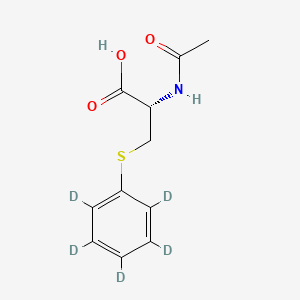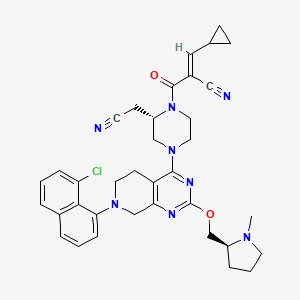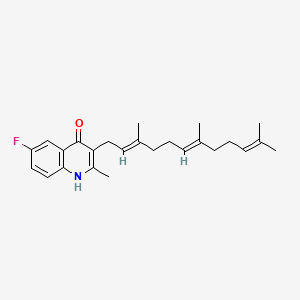
Mtb-cyt-bd oxidase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mtb-cyt-bd oxidase-IN-4 is a chemical compound known for its inhibitory effects on the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme is a crucial component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis, playing a vital role in maintaining the functionality of the metabolic pathway under stressful conditions. The inhibition of cytochrome bd oxidase has been identified as a potential target for anti-tubercular drug development due to its absence in eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-cyt-bd oxidase-IN-4 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives with formamide.
Substitution Reactions: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.
Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Mtb-cyt-bd oxidase-IN-4 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .
Aplicaciones Científicas De Investigación
Mtb-cyt-bd oxidase-IN-4 has several scientific research applications, including:
Chemistry: The compound is used in the study of oxidative phosphorylation pathways and the development of inhibitors targeting cytochrome bd oxidase.
Biology: It is employed in research on Mycobacterium tuberculosis to understand the role of cytochrome bd oxidase in bacterial metabolism and survival under stress conditions.
Medicine: this compound is a potential candidate for anti-tubercular drug development, offering a novel mechanism of action against Mycobacterium tuberculosis.
Mecanismo De Acción
Mtb-cyt-bd oxidase-IN-4 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This inhibition disrupts the oxidative phosphorylation pathway, leading to a decrease in ATP production and energy metabolism. The compound specifically targets the quinol oxidation site within the enzyme, preventing the transfer of electrons and ultimately causing bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Aurachin D: A naturally derived inhibitor of cytochrome bd oxidase with similar inhibitory effects.
N-Phenethyl-Quinazolin-4-yl-Amines: A class of compounds structurally related to Mtb-cyt-bd oxidase-IN-4, with varying degrees of inhibitory activity.
Uniqueness
This compound stands out due to its high potency and specificity in inhibiting cytochrome bd oxidase. Its unique structure allows for effective binding to the enzyme’s active site, making it a promising candidate for anti-tubercular drug development .
Propiedades
Fórmula molecular |
C25H32FNO |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |
Clave InChI |
GIQUYDLLRGLTHX-UBIAKTOFSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


